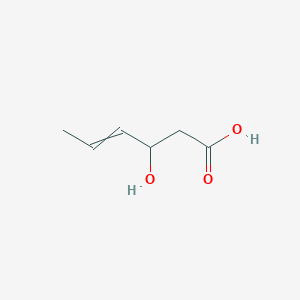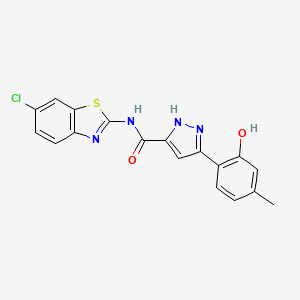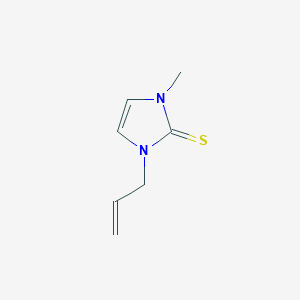![molecular formula C26H20N2O2 B14092102 4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol is a complex organic compound that features a combination of phenol and pyridine rings connected by ethenyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenyl and pyridine derivatives.
Coupling Reactions: The key step involves the coupling of these derivatives through ethenyl linkages.
Reaction Conditions: The reactions are usually carried out under inert atmosphere at room temperature, using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The pyridine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include quinones, ethyl derivatives, and substituted pyridine compounds.
科学研究应用
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol and pyridine rings can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: This compound has similar ethenyl linkages but lacks the hydroxyphenyl group.
4-(2-(Pyridin-4-yl)vinyl)phenol: This compound is structurally similar but has a simpler configuration.
Uniqueness
4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol is unique due to the presence of both hydroxyphenyl and pyridine rings, which provide a combination of chemical reactivity and biological activity not found in simpler compounds.
属性
IUPAC Name |
4-[2-[2-[4-[2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPIYWPQVIICF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(furan-2-yl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092026.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14092027.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092029.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acrylamide](/img/structure/B14092054.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![4-[3-(Hydroxymethyl)-6-(3-hydroxyprop-1-enyl)-2,3-dihydro-1,4-benzodioxin-2-yl]benzene-1,2-diol](/img/structure/B14092056.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)

![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092090.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
